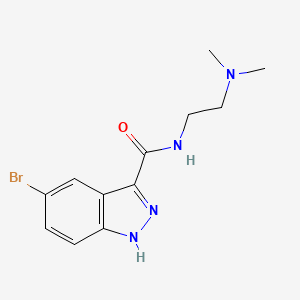
2-Metoxipropano-1-sulfonamida
Descripción general
Descripción
2-Methoxypropane-1-sulfonamide is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxypropane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxypropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Sulfonimidatos
2-Metoxipropano-1-sulfonamida: es un precursor en la síntesis de sulfonimidatos, una clase de compuestos organosulfurados. Estos compuestos se sintetizan a partir de varios reactivos de azufre y han experimentado un resurgimiento del interés como intermediarios para acceder a otros compuestos organosulfurados importantes . Los sulfonimidatos sirven como bloques de construcción clave en el desarrollo de polímeros, candidatos a fármacos y como reactivos de transferencia de alquilo.
Química Medicinal
El grupo sulfonamida, que incluye This compound, es un motivo bien conocido en química medicinal. Forma la columna vertebral de una gran familia de agentes antibacterianos y se encuentra en numerosos otros fármacos . El motivo sulfonamida se utiliza por su capacidad de extracción de electrones, resistencia a la sustitución α-nucleofílica y como andamiaje molecular en la síntesis de compuestos médicamente importantes.
Síntesis de Polímeros
En la ciencia de los polímeros, This compound se puede emplear en la síntesis de polímeros de poli(oxotiazeno) y monómeros y polímeros de tionilfosfazeno. La descomposición de los sulfonimidatos a temperaturas elevadas es un enfoque novedoso para acceder a estos tipos de polímeros .
Reactivos de Transferencia de Alquilo
Los sulfonimidatos derivados de This compound se utilizan como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles. Esta aplicación aprovecha la labilidad de los sulfonimidatos en condiciones ácidas, lo que permite la transferencia de grupos alquilo en síntesis orgánica .
Síntesis Asimétrica
El centro de azufre estereogénico de los sulfonimidatos, que se puede derivar de This compound, actúa como una plantilla quiral en las síntesis asimétricas. Esta es una aplicación importante en la producción de compuestos enantioméricamente puros, que son cruciales en la industria farmacéutica .
Desarrollo de Fármacos Antivirales
Las sulfonamidas, incluida This compound, se han explorado por sus propiedades antivirales. Se utilizan en el desarrollo de fármacos contra una variedad de virus, como el virus coxsackie B, los enterovirus, los virus de la encefalomiocarditis e incluso amenazas emergentes como el SARS-CoV-2 y el VIH .
Mecanismo De Acción
Target of Action
Sulfonamides generally target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to grow and reproduce, effectively stopping the infection .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides .
Análisis Bioquímico
Biochemical Properties
2-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known for its ability to interact with various enzymes and proteins. This compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . The interaction with these enzymes involves the binding of the sulfonamide group to the active site, thereby inhibiting the enzyme’s activity. Additionally, 2-Methoxypropane-1-sulfonamide can interact with other biomolecules, such as proteins, through hydrogen bonding and van der Waals forces, affecting their structure and function .
Cellular Effects
2-Methoxypropane-1-sulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, the inhibition of carbonic anhydrase by 2-Methoxypropane-1-sulfonamide can disrupt the regulation of pH within cells, affecting cellular functions such as proliferation and apoptosis . Moreover, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles and impacting cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of 2-Methoxypropane-1-sulfonamide involves its interaction with specific biomolecules at the molecular level. The sulfonamide group of the compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, 2-Methoxypropane-1-sulfonamide can induce conformational changes in proteins, affecting their function and stability . These interactions can lead to downstream effects on cellular processes, such as altered signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypropane-1-sulfonamide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Methoxypropane-1-sulfonamide can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Methoxypropane-1-sulfonamide in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 2-Methoxypropane-1-sulfonamide can induce toxic effects, such as liver and kidney damage, due to its interaction with non-target biomolecules . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, and exceeding this threshold can lead to adverse effects . These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
2-Methoxypropane-1-sulfonamide is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions can affect metabolic flux and alter the levels of metabolites within cells . For example, the inhibition of carbonic anhydrase can disrupt the balance of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation . Additionally, 2-Methoxypropane-1-sulfonamide can influence the synthesis and degradation of other biomolecules, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Methoxypropane-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the target sites . Once inside the cells, 2-Methoxypropane-1-sulfonamide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound can also be influenced by factors such as cell type and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-Methoxypropane-1-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct 2-Methoxypropane-1-sulfonamide to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, the localization of the compound can be influenced by its interaction with other biomolecules, such as binding proteins, which can sequester it in specific compartments .
Propiedades
IUPAC Name |
2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMHAVTCUVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564882-15-0 | |
| Record name | 2-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



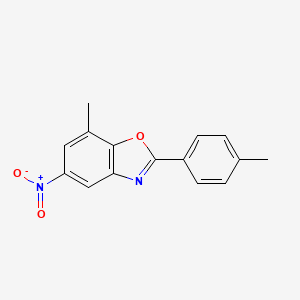
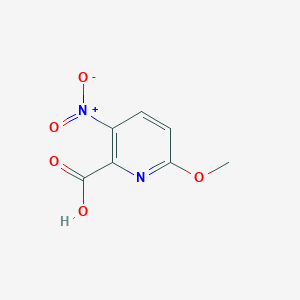
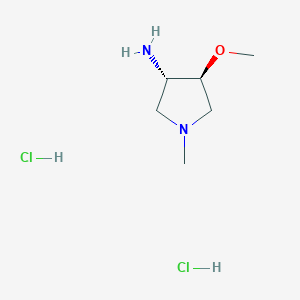
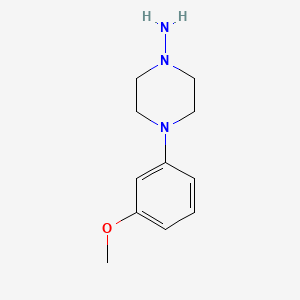
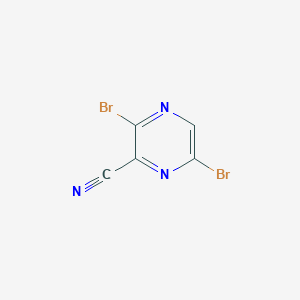
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)


![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)


